Cas no 2229351-75-9 (2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine)
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine
- 2229351-75-9
- EN300-1955365
-
- Inchi: 1S/C7H10ClF2N3/c1-2-13-4-12-6(8)5(13)7(9,10)3-11/h4H,2-3,11H2,1H3
- InChI Key: OQBKOSGTJVVYIX-UHFFFAOYSA-N
- SMILES: ClC1=C(C(CN)(F)F)N(C=N1)CC
Computed Properties
- Exact Mass: 209.0531313g/mol
- Monoisotopic Mass: 209.0531313g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 43.8Ų
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1955365-0.05g |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine |
2229351-75-9 | 0.05g |
$1608.0 | 2023-09-17 | ||
| Enamine | EN300-1955365-0.1g |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine |
2229351-75-9 | 0.1g |
$1685.0 | 2023-09-17 | ||
| Enamine | EN300-1955365-0.25g |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine |
2229351-75-9 | 0.25g |
$1762.0 | 2023-09-17 | ||
| Enamine | EN300-1955365-0.5g |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine |
2229351-75-9 | 0.5g |
$1838.0 | 2023-09-17 | ||
| Enamine | EN300-1955365-1.0g |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine |
2229351-75-9 | 1g |
$1915.0 | 2023-05-25 | ||
| Enamine | EN300-1955365-2.5g |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine |
2229351-75-9 | 2.5g |
$3752.0 | 2023-09-17 | ||
| Enamine | EN300-1955365-5.0g |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine |
2229351-75-9 | 5g |
$5553.0 | 2023-05-25 | ||
| Enamine | EN300-1955365-10.0g |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine |
2229351-75-9 | 10g |
$8234.0 | 2023-05-25 | ||
| Enamine | EN300-1955365-1g |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine |
2229351-75-9 | 1g |
$1915.0 | 2023-09-17 | ||
| Enamine | EN300-1955365-5g |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine |
2229351-75-9 | 5g |
$5553.0 | 2023-09-17 |
2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine
Compound CAS No. 2229351-75-9: 2-(4-Chloro-1-Ethyl-1H-Imidazol-5-Yl)-2,2-Difluoroethan-1-Amine
The compound with CAS No. 2229351-75-9, commonly referred to as 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazole ring with a difluoroethylamine group, making it a versatile molecule for research and development purposes.
Imidazole rings are well-known for their aromaticity and ability to form hydrogen bonds, which are crucial properties in drug design. The presence of a chloro substituent at the 4-position of the imidazole ring further enhances the molecule's stability and bioavailability. Additionally, the difluoroethylamine group attached to the imidazole ring introduces fluorine atoms, which are known to improve lipophilicity and enhance drug-target interactions.
Recent studies have highlighted the potential of this compound in the development of antiviral agents. Researchers have found that the unique combination of fluorine atoms and the imidazole ring can inhibit viral replication by targeting specific enzymes involved in the viral lifecycle. This makes CAS No. 2229351-75-9 a promising candidate for antiviral drug discovery programs.
In addition to its antiviral potential, this compound has also shown promise in the field of cancer research. Preclinical studies suggest that it may inhibit the growth of cancer cells by modulating key signaling pathways. The difluoroethylamine group plays a critical role in this activity by enhancing the molecule's ability to penetrate cellular membranes and interact with intracellular targets.
The synthesis of CAS No. 2229351-75-9 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the imidazole ring, fluorination of the ethylamine group, and subsequent coupling reactions to achieve the final product. This synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed insights into its molecular structure, confirming its identity and purity for quality control purposes.
In terms of applications, CAS No. 2229351-75-9 is widely used in academic research settings as a tool compound for studying various biological processes. Its unique properties make it an ideal candidate for exploring novel therapeutic targets and mechanisms of action.
Looking ahead, ongoing research is focused on further optimizing this compound's pharmacokinetic properties to enhance its efficacy in vivo. This includes modifying its structure to improve solubility, bioavailability, and metabolic stability while maintaining its desired biological activity.
In conclusion, CAS No. 2229351-75-9, or 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2,2-difluoroethan-1-amine, represents a cutting-edge molecule with significant potential in drug discovery and development. Its unique chemical structure and promising biological activities make it a valuable asset for researchers across various disciplines.
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